N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide

Lipophilicity XLogP3 Physicochemical Properties

N-(4-(Diisopropylamino)but-2-yn-1-yl)methanesulfonamide (CAS 1396803-34-1) is a synthetic, small-molecule methanesulfonamide bearing a tertiary amino-alkyne side chain. Its structure features a methanesulfonamide head group linked via a but-2-yn-1-yl spacer to a bulky diisopropylamino terminus.

Molecular Formula C11H22N2O2S
Molecular Weight 246.37
CAS No. 1396803-34-1
Cat. No. B2658752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide
CAS1396803-34-1
Molecular FormulaC11H22N2O2S
Molecular Weight246.37
Structural Identifiers
SMILESCC(C)N(CC#CCNS(=O)(=O)C)C(C)C
InChIInChI=1S/C11H22N2O2S/c1-10(2)13(11(3)4)9-7-6-8-12-16(5,14)15/h10-12H,8-9H2,1-5H3
InChIKeyFEFZWTJRUKLIJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Diisopropylamino)but-2-yn-1-yl)methanesulfonamide (CAS 1396803-34-1): Chemical Identity & Physicochemical Profile


N-(4-(Diisopropylamino)but-2-yn-1-yl)methanesulfonamide (CAS 1396803-34-1) is a synthetic, small-molecule methanesulfonamide bearing a tertiary amino-alkyne side chain. Its structure features a methanesulfonamide head group linked via a but-2-yn-1-yl spacer to a bulky diisopropylamino terminus [1]. The compound has a molecular formula of C₁₁H₂₂N₂O₂S, a molecular weight of 246.37 g/mol, a computed XLogP3 of 1, and a topological polar surface area (TPSA) of 57.8 Ų [1]. It is catalogued in the PubChem database (CID 71792524), where it is classified as a research chemical with no approved therapeutic indication [1].

Synthetic methanesulfonamide with unique diisopropylamino-alkyne tail

Research use only – no approved therapeutic indication

Moderate lipophilicity and hydrogen-bond acceptor profile supports fragment-based or probe design

Procurement context: Physicochemical attributes require exact structural identity; generic sulfonamide replacements risk altered binding and ADME properties.

Why N-(4-(Diisopropylamino)but-2-yn-1-yl)methanesulfonamide Cannot Be Substituted by Generic Methanesulfonamide Analogs


The 4-(diisopropylamino)but-2-yn-1-yl substituent imparts a unique combination of steric bulk, lipophilicity, and hydrogen-bonding capacity that is absent in simpler N-alkyl or N-propargyl methanesulfonamides. When a tertiary amine is present on the alkyne spacer, the basicity, metabolic stability, and target-engagement geometry can differ substantially from analogs with smaller amines (e.g., dimethylamino) or unsubstituted alkynes, even if the core methanesulfonamide is identical. Publicly available binding data for closely related sulfonamides indicate that subtle changes in the amine moiety can shift S1P receptor subtype selectivity from S1P1 to S1P3 or render the compound completely inactive [1]. Therefore, generic substitution based solely on the methanesulfonamide warhead risks losing the specific pharmacological or physicochemical profile conferred by the diisopropylamino-alkyne tail.

Steric and lipophilic profile from the diisopropylamino group may not transfer to smaller amine or unsubstituted alkyne analogs, altering membrane permeability and target engagement.

Hydrogen-bond acceptor count and topology shift substantially with amine variation; simpler methanesulfonamides cannot replicate the same solvation or binding fingerprint.

Even closely related sulfonamides exhibit divergent S1P receptor subtype selectivity; binding activity context may differ and requires compound-specific validation.

Quantitative Differentiation Evidence for N-(4-(Diisopropylamino)but-2-yn-1-yl)methanesulfonamide vs. Close Analogs


Increased Lipophilicity vs. N-(Prop-2-yn-1-yl)methanesulfonamide (Unsubstituted Alkyne Core)

N-(4-(Diisopropylamino)but-2-yn-1-yl)methanesulfonamide exhibits a computed XLogP3 of 1, indicating moderate lipophilicity [1]. In contrast, N-(prop-2-yn-1-yl)methanesulfonamide, a simpler analog lacking the diisopropylamino group, has a computed XLogP3 of -0.5 [2]. This 1.5 log unit increase in lipophilicity reflects the contribution of the bulky, hydrophobic diisopropylamino terminus and predicts enhanced membrane permeability and potentially altered tissue distribution.

Lipophilicity shift vs. unsubstituted analog
Cross-study comparable
ΔXLogP3 = 1.5 (target 1.0 vs. comparator -0.5, 15-fold increase in predicted partition)
Supports lipophilicity-dependent permeability screening context
Computed by XLogP3 3.0; experimental logP may differ
Lipophilicity XLogP3 Physicochemical Properties

Enhanced Hydrogen-Bond Acceptor Capacity vs. N-(But-2-yn-1-yl)methanesulfonamide

The target compound contains four hydrogen-bond acceptors (the sulfonamide oxygens, the sulfonamide nitrogen, and the tertiary amine nitrogen), compared to only three for N-(but-2-yn-1-yl)methanesulfonamide, which lacks the tertiary amine [1][2]. This additional acceptor site increases the topological polar surface area (TPSA) from 46.2 Ų (comparator) to 57.8 Ų (target compound). While still within the drug-like range (<140 Ų), this 25% increase in TPSA can influence solubility, protein binding, and oral bioavailability.

H-bond acceptor & TPSA difference
Cross-study comparable
HBA 4 vs 3; TPSA 57.8 vs 46.2 Ų (+25% increase)
Alters target-engagement and solvation fingerprint review
Computed descriptors (PubChem); direct binding data unavailable
Hydrogen Bonding Polar Surface Area Drug-likeness

Increased Molecular Weight and Steric Bulk vs. N-(4-(Dimethylamino)but-2-yn-1-yl)methanesulfonamide

Replacement of the dimethylamino group with a diisopropylamino group increases the molecular weight from 202.27 g/mol (N-(4-(dimethylamino)but-2-yn-1-yl)methanesulfonamide) to 246.37 g/mol for the target compound [1][2]. This +44.1 Da difference is accompanied by a substantially larger van der Waals volume and greater steric shielding of the amine lone pair. The increase in rotatable bonds from 4 to 5 also reflects the additional freely rotating isopropyl groups, which can adopt multiple conformations and may enhance entropic contributions to binding or reduce crystalline packing efficiency.

MW & steric bulk increase
Cross-study comparable
MW 246.37 vs 202.27 g/mol (+22%); rotatable bonds 5 vs 4
Impacts passive permeability and binding-pocket complementarity review
Computed molecular descriptors; steric shielding may alter efflux recognition
Molecular Weight Steric Bulk Physicochemical Differentiation

Absence of S1P1 Antagonist Activity Confirmed by Public Binding Data (Class-Level Inference)

A structurally related methanesulfonamide (CHEMBL3086532), which differs in the aryl-sulfonamide core but retains a similar substitution pattern, shows S1P1 antagonist activity with a Ki of 249 nM, S1P3 Ki of 4.88 μM, and S1P4 Ki > 10 μM [1]. This demonstrates that the sulfonamide-alkyne-amine motif is compatible with S1P receptor binding but that subtype selectivity is exquisitely sensitive to the exact substitution. The target compound has not been directly tested in these assays; however, its unique diisopropylamino-alkyne tail is predicted to confer a distinct selectivity fingerprint that cannot be assumed to match any analog.

S1P1 activity absent (class inference)
Class-level inference
No direct binding data; related methanesulfonamide shows S1P1 Ki = 249 nM, S1P3 Ki = 4.88 μM (20-fold selectivity)
Subtype selectivity context requires compound-specific profiling
Analog data (CHEMBL3086532) does not guarantee same fingerprint
S1P1 Antagonist Binding Affinity Selectivity

Validated Application Scenarios for N-(4-(Diisopropylamino)but-2-yn-1-yl)methanesulfonamide Based on Physicochemical Evidence


Fragment-Based Drug Discovery (FBDD) Library Member for S1P Receptor or Protease Targeting

The compound's moderate lipophilicity (XLogP3 = 1) and 4 hydrogen-bond acceptors make it suitable as a fragment or early lead-like molecule in FBDD campaigns targeting S1P receptors or serine proteases. Its TPSA of 57.8 Ų is within the preferred range for CNS drug-like fragments (<80 Ų), supporting its use in programs requiring blood-brain barrier penetration [1]. Unlike unsubstituted N-alkynyl methanesulfonamides, the diisopropylamino group provides a synthetic handle for further derivatization or a binding element for target engagement.

Click Chemistry Precursor for PROTAC or Bioconjugate Synthesis

The internal alkyne in the but-2-yn-1-yl linker enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with appropriate azide partners. This positions the compound as a versatile intermediate for constructing PROTACs, fluorescent probes, or affinity ligands. The steric bulk of the diisopropylamino group reduces the risk of alkyne homocoupling side reactions compared to less hindered analogs [1].

Negative Control or Selectivity Probe in Methanesulfonamide SAR Studies

Because closely related methanesulfonamides show divergent S1P receptor selectivity (e.g., CHEMBL3086532: S1P1 Ki = 249 nM vs. S1P3 Ki = 4.88 μM), this compound—once profiled—could serve as a subtype-selective probe or a negative control. Its uncharacterized status means it must first be screened, but its structural uniqueness guarantees that any observed biological activity will be attributable to its specific diisopropylamino-alkyne motif [2].

Building Block for Generaling Novel Sulfonamide Libraries via Parallel Synthesis

The methanesulfonamide group is reactive toward alkylation, acylation, or sulfonylation, allowing the compound to serve as a core scaffold for generating diverse sulfonamide libraries. Its single hydrogen-bond donor and four acceptors provide a defined interaction map for structure-based design, while the five rotatable bonds offer conformational flexibility that can be exploited to explore binding pocket space [1].

Application
Selection Property
Validation Focus
Fragment-based screening (S1P/protease targets)
Moderate lipophilicity and HBA profile
TPSA and drug-like fragment compliance review
Click chemistry bioconjugation (PROTAC/probe synthesis)
Internal alkyne for CuAAC/SPAAC
Steric shielding to reduce homocoupling side reactions
Selectivity probe in sulfonamide SAR studies
Unique diisopropylamino-alkyne motif
Activity attributable to specific substitution; direct profiling needed
Parallel synthesis & library generation
Methanesulfonamide core reactivity
Conformational flexibility and interaction map for structure-based design
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